

Tirabrutinib Hydrochloride In Vivo Mouse Studies: Technical Support Center

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Compound of Interest		
Compound Name:	Tirabrutinib hydrochloride	
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of **Tirabrutinib hydrochloride** in in vivo mouse studies.

Frequently Asked Questions (FAQs)

Q1: What is Tirabrutinib hydrochloride?

A1: **Tirabrutinib hydrochloride** is a potent, highly selective, second-generation oral inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It works by irreversibly and covalently binding to the BTK enzyme, which is a crucial component of the B-cell receptor (BCR) signaling pathway.[1][3][4] This targeted action makes it a valuable tool for studying B-cell malignancies and autoimmune diseases.[4][5]

Q2: What is the mechanism of action of Tirabrutinib?

A2: Tirabrutinib selectively and irreversibly binds to a cysteine residue (Cys481) in the active site of BTK.[3] This binding blocks the enzyme's activity, preventing its autophosphorylation and disrupting the downstream BCR signaling cascade.[3][6][7] Key pathways inhibited include NFκB, AKT, and ERK, which are essential for B-cell proliferation, activation, and survival.[6][8]

Q3: In which in vivo mouse models has Tirabrutinib been shown to be effective?

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A3: Tirabrutinib has demonstrated dose-dependent in vivo antitumor activity in mouse xenograft models of B-cell malignancies, such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL).[6][7][9] It has also been shown to suppress inflammation and bone damage in a mouse collagen-induced arthritis (CIA) model.[10][11]

Q4: Is Tirabrutinib able to cross the blood-brain barrier (BBB)?

A4: Yes, studies have shown that Tirabrutinib can cross the blood-brain barrier in animal models.[4] Following a single 10 mg/kg oral dose in mice, the maximum concentration (Cmax) in the brain was measured at 28.9 ng/mL.[4] This property is particularly relevant for its use in models of central nervous system lymphoma.[12]

Troubleshooting Guide

Q5: My in vivo experiment is showing a lack of efficacy. What are the possible reasons?

A5: A lack of efficacy can stem from several factors. Consider the following troubleshooting steps:

- Dosing Frequency: The pharmacokinetics of Tirabrutinib may require more frequent dosing
 to maintain sufficient BTK inhibition. In a mouse arthritis model, a twice-daily (BID) dosing
 regimen was found to be more effective than a once-daily (QD) regimen.[10] If using a QD
 schedule, consider switching to BID to ensure continuous target coverage.
- Dosage Level: The administered dose may be insufficient for your specific mouse model.
 Efficacy is dose-dependent.[6][7] Review the dosage data from similar models (see Table 1) and consider performing a dose-response study to determine the optimal dose for your experimental endpoint.
- Drug Formulation and Administration: Improper formulation can lead to poor solubility and bioavailability. Ensure the compound is fully dissolved or homogenously suspended before administration. Refer to the recommended formulation protocols below (see Protocol 1).
 Confirm the accuracy of your oral gavage technique to ensure the full dose is delivered.
- Target Engagement: Verify that Tirabrutinib is engaging its target, BTK, in your model. This can be assessed by measuring the phosphorylation status of BTK in tumor or tissue samples



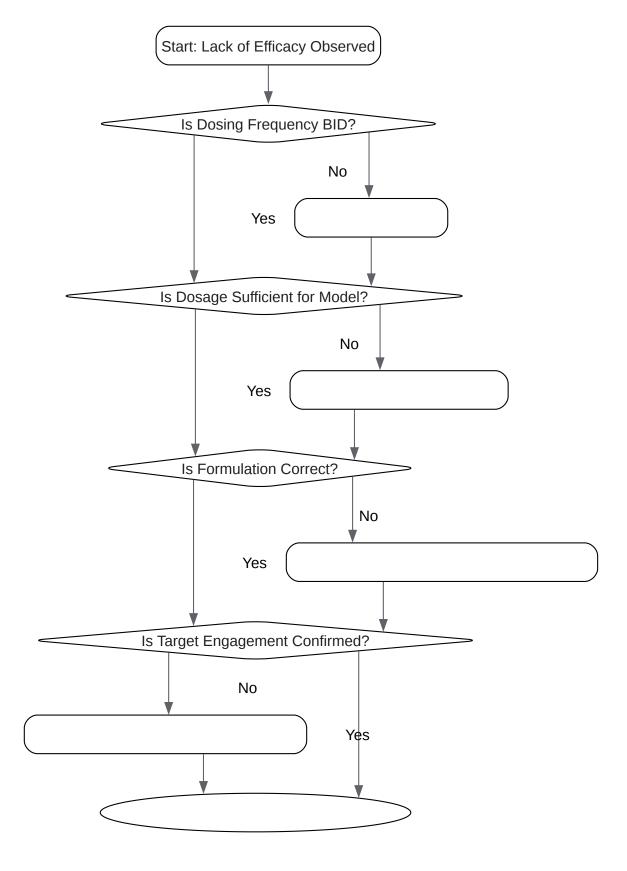
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(see Protocol 2). A dose-dependent reduction in BTK phosphorylation should be observed.[6] [7]

Logical Troubleshooting Workflow for Lack of Efficacy





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Caption: Troubleshooting workflow for addressing lack of efficacy.



Q6: How should I formulate Tirabrutinib hydrochloride for oral administration in mice?

A6: **Tirabrutinib hydrochloride** has low aqueous solubility, requiring a specific vehicle for in vivo use. Commercial suppliers recommend several formulations for oral gavage. Always prepare fresh on the day of dosing. See Protocol 1 for detailed steps.

Q7: I'm observing toxicity (e.g., weight loss, lethargy) in my mice. What should I do?

A7: While Tirabrutinib is highly selective, high doses may lead to adverse effects.[1]

- Review Dosage: Ensure your dose is not excessively high. Although a specific Maximum
 Tolerated Dose (MTD) in mice is not clearly established in the literature, human studies have
 noted adverse events such as neutropenia and lymphopenia.[13][14]
- Conduct a Dose-Ranging Study: If you are using a new model or are uncertain about the appropriate dose, perform a preliminary dose-ranging study to establish a well-tolerated and efficacious dose.
- Monitor Animals Closely: Daily monitoring of animal weight, behavior, and overall health is critical for early detection of toxicity.

Q8: How can I confirm that Tirabrutinib is active and engaging its target in my study?

A8: Target engagement can be confirmed by measuring a pharmacodynamic (PD) biomarker. The most direct method is to assess the inhibition of BTK autophosphorylation at Tyr-223 in tissue samples (e.g., tumor, spleen).[6][7] This can be done by collecting tissues at a specific time point after the final dose (e.g., 1 hour) and analyzing protein lysates via Western Blot or ELISA.[6][7] A detailed protocol for assessing BTK engagement is provided below (see Protocol 2). Additionally, a specialized time-resolved fluorescence resonance energy transfer (TR-FRET) assay has been developed to precisely measure free and total BTK levels, providing a quantitative measure of target occupancy.[15][16]

Quantitative Data Summary

Table 1: Recommended In Vivo Dosages for Tirabrutinib in Mouse Models



Mouse Model	Effective Dosage Range (Oral)	Dosing Schedule	Study Outcome
ABC-DLBCL Xenograft (TMD8)[6] [7]	1, 3, 10 mg/kg	Twice Daily (BID)	Dose-dependent anti- tumor effect
ABC-DLBCL Xenograft (TMD8)[5] [17]	6, 20 mg/kg	Daily (QD)	Tumor remission and complete suppression
Collagen-Induced Arthritis (CIA)[10]	1, 3, 10 mg/kg	Twice Daily (BID)	Dose-dependent inhibition of arthritis severity

Table 2: Pharmacokinetic Parameters of Tirabrutinib in

Mice

Parameter	Value	Conditions
Dose	10 mg/kg	Single oral (p.o.) administration[4]
Tmax	2 hours	Time to reach maximum plasma concentration[4]
Blood Cmax	339.53 ng/mL	Maximum plasma concentration[4]
Brain Cmax	28.9 ng/mL	Maximum brain concentration (indicates BBB crossing)[4]

Experimental Protocols

Protocol 1: Formulation for Oral Administration (Oral Gavage)

This protocol is based on vehicles recommended by commercial suppliers for preclinical research.[18]



Materials:

- Tirabrutinib hydrochloride powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Sterile deionized water (ddH2O) or Saline
- · Corn oil
- · Sterile microcentrifuge tubes and syringes

Formulation A: Aqueous Suspension

- Prepare a stock solution of Tirabrutinib in DMSO (e.g., 100 mg/mL).
- In a sterile tube, add the required volume of DMSO stock to achieve the final desired concentration.
- Add 4 volumes of PEG300 for every 1 volume of DMSO stock. Mix thoroughly.
- Add 0.5 volumes of Tween-80. Mix until the solution is clear.
- Add 4.5 volumes of sterile ddH₂O or saline to reach the final volume. Vortex thoroughly.
- Example for a final concentration of 5 mg/mL: In a 1 mL final volume, combine 50 μL of 100 mg/mL Tirabrutinib in DMSO, 400 μL PEG300, 50 μL Tween-80, and 500 μL ddH₂O.
- Administer immediately after preparation.

Formulation B: Oil-based Suspension

- Prepare a stock solution of Tirabrutinib in DMSO (e.g., 20 mg/mL).
- In a sterile tube, add 1 volume of the DMSO stock solution.



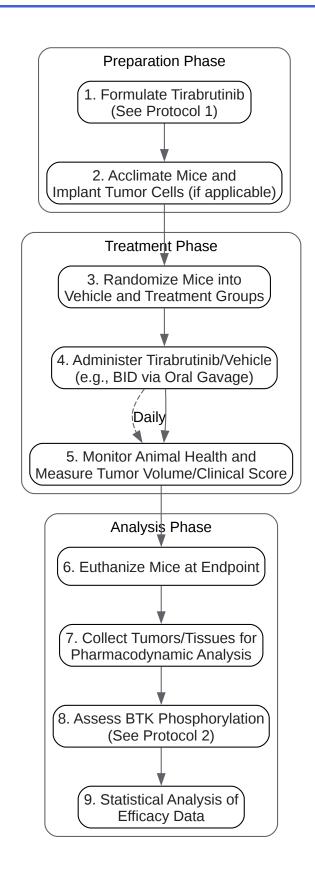




- · Add 19 volumes of corn oil.
- Vortex vigorously to create a uniform suspension.
- Example for a final concentration of 1 mg/mL: Add 50 μ L of a 20 mg/mL DMSO stock to 950 μ L of corn oil.
- Administer immediately, ensuring the suspension is mixed well before drawing each dose.

Experimental Workflow for In Vivo Efficacy Study





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Caption: General workflow for a Tirabrutinib in vivo efficacy study.



Protocol 2: Assessment of BTK Target Engagement in Tumors

This protocol describes how to measure the inhibition of BTK phosphorylation in tumor xenografts.[6][7]

- Dosing and Sample Collection:
 - Treat tumor-bearing mice with the vehicle or desired doses of Tirabrutinib for the duration of the study.
 - o One hour after the final dose, euthanize the mice.
 - Immediately excise the tumors and place them on ice.
- Tumor Cell Preparation:
 - Place each tumor on a 70-μm cell strainer over a well of a 6-well plate containing ice-cold culture medium (e.g., RPMI).
 - Mechanically dissociate the tumor to release the cells into the medium.
 - Transfer the cell suspension to a tube and centrifuge at 400 x g for 5-8 minutes at 4°C.
 - Discard the supernatant and wash the cell pellet with cold PBS.
- Protein Lysate Preparation:
 - Lyse the cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, vortexing intermittently.
 - Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
 - Collect the supernatant (protein lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).



Western Blot Analysis:

- Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
- Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BTK (p-BTK Tyr-223).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

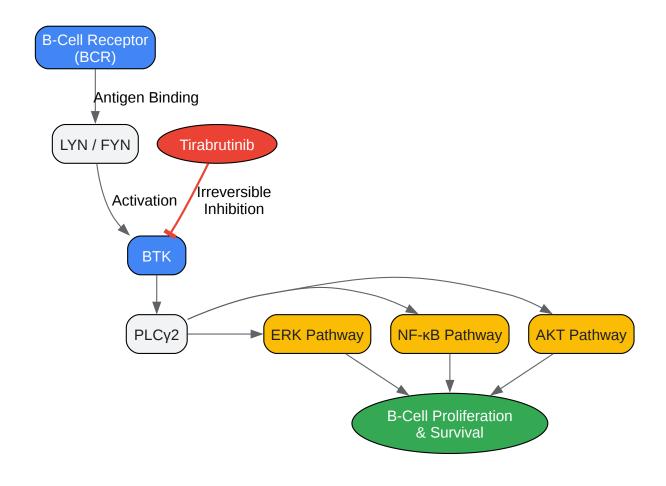
Data Analysis:

- Quantify the band intensities using densitometry software.
- Normalize the p-BTK signal to the total BTK signal for each sample.
- Compare the normalized p-BTK levels between vehicle-treated and Tirabrutinib-treated groups to determine the percentage of inhibition.

Signaling Pathway

BTK Signaling Pathway Inhibition by Tirabrutinib





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Caption: Tirabrutinib inhibits BTK, blocking key downstream survival pathways.

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